2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid is a heterocyclic compound that features both imidazole and thiazole rings. These structures are known for their diverse biological activities and are often explored for their potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid typically involves the formation of the imidazole and thiazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-ethylbenzaldehyde and thiosemicarbazide can form the thiazole ring, which is then fused with an imidazole ring through a series of cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . The use of catalysts and specific solvents can also play a crucial role in the industrial-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the compound, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives, such as:
- 2-(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
- 2-(6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
Uniqueness
What sets 2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid apart is its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the 4-ethylphenyl group may enhance its interaction with certain biological targets, making it more effective in specific applications.
Biologische Aktivität
2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities. The data presented here is compiled from various research studies and reviews to provide a comprehensive understanding of its biological effects.
Chemical Structure
The compound's structure can be summarized by the following molecular formula:
- Molecular Formula : C17H18N2OS
- Molecular Weight : 302.40 g/mol
Antimicrobial Activity
Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against Mycobacterium tuberculosis, revealing that compounds with similar structures showed varying degrees of inhibition. The minimum inhibitory concentration (MIC) for some derivatives was as low as 6.25 mg/ml .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (mg/ml) | Target Pathogen |
---|---|---|
Compound A | 6.25 | Mycobacterium tuberculosis |
Compound B | 12.5 | Staphylococcus aureus |
Compound C | 25 | Escherichia coli |
Anticancer Activity
Imidazo[2,1-b][1,3]thiazoles have also been studied for their anticancer potential. Several studies have demonstrated that these compounds can induce apoptosis in cancer cells. For example, one study reported that certain derivatives had IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .
Table 2: Anticancer Activity of Imidazo[2,1-b][1,3]thiazole Derivatives
Compound Name | IC50 (µg/mL) | Cancer Cell Line |
---|---|---|
Compound D | 1.61 | Jurkat |
Compound E | 1.98 | HT-29 |
Compound F | <10 | A-431 |
Anti-inflammatory Activity
The anti-inflammatory properties of imidazo[2,1-b][1,3]thiazole derivatives have also been explored. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Case Studies
A notable case study involved the synthesis and evaluation of various imidazo[2,1-b][1,3]thiazole derivatives for their biological activity. The study highlighted that modifications to the phenyl ring significantly affected the biological activity of the compounds. For instance, introducing electron-donating groups increased their efficacy against cancer cell lines and enhanced their antimicrobial properties .
Eigenschaften
IUPAC Name |
2-[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-10-3-5-11(6-4-10)13-8-17-12(7-14(18)19)9-20-15(17)16-13/h3-6,8-9H,2,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERVXXCBCXABJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.